REACTION_CXSMILES
|
[C:1]([Si:5]([CH3:13])([CH3:12])[O:6][C:7]([CH3:11])([CH3:10])[C:8]#[CH:9])([CH3:4])([CH3:3])[CH3:2].[O:14]1CCC[CH2:15]1.CN(C)C=O>CCCCCC>[C:1]([Si:5]([CH3:13])([CH3:12])[O:6][C:7]([CH3:11])([CH3:10])[C:8]#[C:9][CH:15]=[O:14])([CH3:4])([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Si](OC(C#C)(C)C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
solution
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
N-butyl lithium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
31 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for an additional one-half hour at -78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched by addition of ice
|
Type
|
ADDITION
|
Details
|
pouring into 300 ml of brine
|
Type
|
EXTRACTION
|
Details
|
It was then extracted with pentane
|
Type
|
EXTRACTION
|
Details
|
The pentane extract
|
Type
|
WASH
|
Details
|
was washed with saturated ammonium chloride solution, water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISTILLATION
|
Details
|
The crude product was purified by distillation at 113°-115° C./25 mmHg
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)[Si](OC(C#CC=O)(C)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.88 g | |
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |